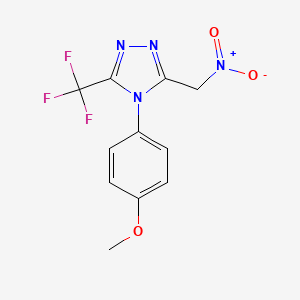

4-(4-methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

説明

4-(4-Methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole (molecular formula: C₁₁H₉F₃N₄O₃; molecular weight: 302.21 g/mol) is a substituted 1,2,4-triazole derivative characterized by a methoxyphenyl group at position 4, a nitromethyl group at position 3, and a trifluoromethyl group at position 5. This compound is synthesized via multi-step reactions involving alkylation and cyclization, with a reported purity of >90% .

特性

IUPAC Name |

4-(4-methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O3/c1-21-8-4-2-7(3-5-8)18-9(6-17(19)20)15-16-10(18)11(12,13)14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTLXWYWEWYHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4-Methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9F3N4O3

- Molecular Weight : 302.21 g/mol

- CAS Number : 338394-03-9

- Boiling Point : Approximately 406.9 °C (predicted)

- Density : 1.52 g/cm³ (predicted)

- pKa : 5.78 (predicted)

Biological Activity Overview

The triazole ring structure is recognized for its significant antibacterial and antifungal properties. The compound in focus has shown promising results in various biological assays.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of antimicrobial activity. Specifically, studies have demonstrated that compounds with the triazole core can effectively inhibit the growth of various bacteria and fungi.

-

Antibacterial Properties :

- A study found that several triazole derivatives exhibited potent antibacterial activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL .

- The introduction of specific substituents on the triazole ring can enhance antibacterial efficacy. For instance, compounds with halogen substitutions have shown improved activity against resistant strains .

-

Antifungal Properties :

- Triazole derivatives are extensively used as antifungal agents in clinical settings. They inhibit fungal growth by targeting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis .

- The compound's structure suggests potential antifungal activity due to the presence of both nitromethyl and trifluoromethyl groups, which may interact favorably with fungal cell membranes.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Nucleic Acid Synthesis : Triazoles can interfere with DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase .

- Disruption of Membrane Integrity : The presence of trifluoromethyl groups may enhance lipophilicity, allowing better penetration into microbial membranes and leading to cell lysis .

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of synthesized triazole derivatives against multiple bacterial strains. The study reported that the compound displayed significant inhibition zones ranging from 14–22 mm against Bacillus subtilis and E. coli at concentrations comparable to standard antibiotics like ceftriaxone .

Comparative Analysis

A comparative analysis was conducted on various triazole derivatives to determine their relative antibacterial efficacy. The findings indicated that modifications at the 3-position significantly affected activity levels, with certain derivatives outperforming others in terms of MIC values .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.12 | E. coli |

| Compound B | 0.25 | S. aureus |

| Compound C | 0.50 | P. aeruginosa |

| Target Compound | 0.15 | Bacillus subtilis |

科学的研究の応用

4-(4-Methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound with the molecular formula C11H9F3N4O3 . It has a molecular weight of 302.21 . This compound is also known by other names, including METHYL 4-[3-(NITROMETHYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]PHENYL ETHER and 4-(4-methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole .

Predicted Properties

Potential Applications in Cancer Therapy

Research indicates that compounds with structural similarities to this compound have potential anticancer applications, specifically targeting cyclin-dependent kinases (CDKs) and cyclooxygenase-2 (COX-2) enzymes .

- CDK and COX-2 Inhibition: Certain pyrazole-triaryl derivatives have shown promise as anticancer agents by targeting CDK2 and COX-2 enzymes, both of which are potential targets for cancer treatment . Selective COX-2 inhibitors can affect cell cycle checkpoints by reducing cyclin D1 and cyclin E levels .

- Apoptosis Induction: One synthesized compound, St.11, induced apoptosis in HepG2 cells by regulating the G1 phase of the cell cycle. It also reduced anti-apoptotic Bcl-2 expression and increased pro-apoptotic Bax expression, making cells more vulnerable to apoptosis .

- Thiazolidinone Analogs: Thiazolidinone analogs have demonstrated inhibitory activity against CDK2 and EGFR, increasing the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .

- Pyrrolo-pyrimidines: 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives have demonstrated enhanced potency against various cell lines, and can affect CDK activity, which is pivotal in regulating cell cycle progression from the G1 to S phase . One compound also showed potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .

Suppliers

Several suppliers offer this compound:

類似化合物との比較

Substituent Diversity in Triazole Derivatives

The bioactivity and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent groups. Key comparisons include:

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to compounds like 6l (), which contains a thiophene and trifluoromethyl furan substituent. This difference may influence membrane permeability and bioavailability .

- Nitromethyl vs. Sulfanyl Groups : The nitromethyl group in the target compound contrasts with sulfanyl substituents in analogues like 5f () and 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (). Sulfanyl groups often improve antioxidant and anticancer activities, whereas nitromethyl may enhance electrophilic reactivity for covalent binding .

- Methoxyphenyl vs. Chlorophenyl : The methoxyphenyl group at position 4 in the target compound provides electron-donating effects, differing from chlorophenyl groups in compounds like 6r (). Chlorophenyl analogues typically exhibit stronger antimicrobial activity due to increased hydrophobicity .

Physicochemical Properties

Antifungal and Antibiotic Activity

- Analogues with Thiophene/Chlorophenyl Groups : Compounds like 6r () and 3-(4-chlorophenyl)-... () show antifungal activity against Candida albicans and Aspergillus niger, likely due to chloro and sulfur groups disrupting fungal membranes . The target compound’s nitromethyl group may offer similar or enhanced activity, though direct data is unavailable.

- Antibiotic Potential: Schiff base triazoles () exhibit moderate antibacterial activity against E. coli and S. aureus. The target compound’s methoxyphenyl group could enhance Gram-positive specificity .

Antioxidant and Anti-Inflammatory Activity

- Antioxidant Triazoles : Derivatives with pyridyl and chlorophenyl groups () demonstrate radical scavenging activity superior to BHA/BHT. The target’s trifluoromethyl group may reduce antioxidant efficacy due to steric hindrance .

- COX-2 Inhibition : A sulfanyl-substituted triazole () shows COX-2 selectivity (SI = 1.89). The nitromethyl group in the target compound could modulate COX-2 binding via nitro-oxygen interactions .

Anticancer Activity

Analytical Techniques

- Spectroscopy: ¹H/¹³C NMR and HRMS are standard for triazole characterization (). The target compound’s nitromethyl group would show distinct NMR signals at δ ~4.5 ppm (CH₂NO₂) .

Q & A

Q. What in vivo models are appropriate for extrapolating analgesic efficacy to humans?

- Answer : Use the formalin test (Phase II response) and von Frey filaments for neuropathic pain in mice. Dose at 10–50 mg/kg (oral), comparing AUC values with gabapentin. Monitor hepatic enzymes (ALT/AST) to assess toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。